molecular formula C7H9NO B1266678 3-Amino-2-methylphenol CAS No. 53222-92-7

3-Amino-2-methylphenol

Cat. No. B1266678
CAS RN: 53222-92-7
M. Wt: 123.15 g/mol
InChI Key: FLROJJGKUKLCAE-UHFFFAOYSA-N
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Patent
US05854245

Procedure details

To a 500 mL erlenmeyer flask was added sulfanilic acid (14.38 g, 83 mmol), sodium carbonate (4.29 g, 40.5 mmol) and distilled H2O (83 mL), when all of the sulfanilic acid dissolved, the solution was cooled in an ice bath to 0° C. and a solution of sodium nitrite (6.16 g, 89.3 mmol) in H2O (15 mL) was added in one portion. The ice bath was allowed to warm to +15° C. and the mixture was stirred at this temperature 1 h. The reaction mixture was poured onto a mixture of ice (100 g) and 12N HCl (17.4 mL). The ice was allowed to melt and the solid diazonium salt was collected by suction filtration on a scintered glass frit. O-cresol (9.10 g, 84.1 mmol) was dissolved in a solution of NaOH (1.21 g, 30.25 mmol) in H2O (100 mL). This solution was cooled to 0° C. and the solid diazonium salt was added in one portion. This well stirred mixture was maintained at +15° C. for 4 h. The temperature of the mixture was raised to +60° C. and sodium dithionite (35 g, 1.03 mol) was added portionwise. The reaction was allowed to proceed at +60° C. for 15 min. The mixture was cooled to room temperature, diluted with saturated aqueous NaHCO3 and extracted with EtOAc. The EtOAc extract was dried (MgSO4), filtered, concentrated in vacuo and chromatographed on 100 g of silica gel using 1:3 EtOAc-hexane as eluant. There was obtained 2-methyl-3-amino-phenol as a tan solid.
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
35 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
14.38 g
Type
reactant
Reaction Step Four
Quantity
4.29 g
Type
reactant
Reaction Step Four
Quantity
6.16 g
Type
reactant
Reaction Step Five
Name
Quantity
15 mL
Type
solvent
Reaction Step Five
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
ice
Quantity
100 g
Type
reactant
Reaction Step Seven
Name
Quantity
17.4 mL
Type
reactant
Reaction Step Seven
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
O-cresol
Quantity
9.1 g
Type
reactant
Reaction Step Nine
Name
Quantity
1.21 g
Type
reactant
Reaction Step Nine
Name
Quantity
100 mL
Type
solvent
Reaction Step Nine

Identifiers

REACTION_CXSMILES
S(O)(=O)([C:3]1[CH:8]=[CH:7][C:6]([NH2:9])=[CH:5][CH:4]=1)=O.[C:12](=[O:15])([O-])[O-].[Na+].[Na+].N([O-])=O.[Na+].Cl.[OH-].[Na+].S(S([O-])=O)([O-])=O.[Na+].[Na+]>O.C([O-])(O)=O.[Na+]>[CH3:8][C:7]1[C:6]([NH2:9])=[CH:5][CH:4]=[CH:3][C:12]=1[OH:15] |f:1.2.3,4.5,7.8,9.10.11,13.14|

Inputs

Step One
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
35 g
Type
reactant
Smiles
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=O)(O)[O-].[Na+]
Step Four
Name
Quantity
14.38 g
Type
reactant
Smiles
S(=O)(C1=CC=C(C=C1)N)(=O)O
Name
Quantity
4.29 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Five
Name
Quantity
6.16 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
15 mL
Type
solvent
Smiles
O
Step Six
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
ice
Quantity
100 g
Type
reactant
Smiles
Name
Quantity
17.4 mL
Type
reactant
Smiles
Cl
Step Eight
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
O-cresol
Quantity
9.1 g
Type
reactant
Smiles
Name
Quantity
1.21 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at this temperature 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
distilled H2O (83 mL), when all of the sulfanilic acid
DISSOLUTION
Type
DISSOLUTION
Details
dissolved
TEMPERATURE
Type
TEMPERATURE
Details
to warm to +15° C.
FILTRATION
Type
FILTRATION
Details
the solid diazonium salt was collected by suction filtration on a scintered glass frit
TEMPERATURE
Type
TEMPERATURE
Details
This solution was cooled to 0° C.
STIRRING
Type
STIRRING
Details
This well stirred mixture
TEMPERATURE
Type
TEMPERATURE
Details
was maintained at +15° C. for 4 h
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
The temperature of the mixture was raised to +60° C.
WAIT
Type
WAIT
Details
to proceed at +60° C. for 15 min
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
EXTRACTION
Type
EXTRACTION
Details
The EtOAc extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
chromatographed on 100 g of silica gel using 1:3 EtOAc-hexane as eluant

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1=C(C=CC=C1N)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.